molecular formula C11H11FN2S B11815860 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

Cat. No.: B11815860
M. Wt: 222.28 g/mol
InChI Key: ZECCDWBVTVXBLH-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.goveurekaselect.com This structural motif is not only present in natural products like vitamin B1 (thiamine) but also forms the core of a multitude of synthetic drugs. nih.govsemanticscholar.org The versatility of the thiazole nucleus is demonstrated by its presence in antimicrobial agents like sulfathiazole, the antiretroviral drug ritonavir, and the anticancer agent tiazofurin. nih.govbohrium.com Its synthetic accessibility and the ability to readily introduce a variety of substituents make it an attractive scaffold for the development of new therapeutic agents. bohrium.com The thiazole moiety's capacity to engage in various biological interactions has solidified its status as a privileged structure in drug discovery.

Overview of 2-Aminothiazole (B372263) Derivatives in Biological Activity Exploration

Among the various derivatives of thiazole, the 2-aminothiazole scaffold is particularly prominent in the exploration of new biologically active molecules. nih.govscholarsresearchlibrary.com This specific arrangement has been associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govmdpi.com The amino group at the 2-position of the thiazole ring serves as a crucial pharmacophore and a versatile synthetic handle for further molecular modifications. researchgate.net A vast body of research highlights the successful development of 2-aminothiazole-based compounds with potent and selective activities against various diseases, underscoring the importance of this structural class in medicinal chemistry. mdpi.comnih.gov For instance, the anticancer drug dasatinib (B193332) contains a 2-aminothiazole core, which is essential for its activity. nih.gov

Contextualization of Fluorine Substitution in Organic and Medicinal Chemistry Research

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design. mdpi.comacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. tandfonline.com Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups. acs.orgacs.org These effects can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. benthamscience.com Consequently, a significant number of marketed drugs across various therapeutic areas contain at least one fluorine atom.

Research Rationale for Investigating the 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine Scaffold

The specific architecture of this compound combines the advantageous features of its constituent parts, providing a strong rationale for its investigation. The 2-aminothiazole core offers a proven platform for biological activity. The methyl group at the 4-position can influence the molecule's conformation and interaction with biological targets. The benzyl (B1604629) group at the 5-position introduces a lipophilic aromatic moiety, which can be crucial for interactions with hydrophobic pockets in proteins.

The placement of a fluorine atom on the benzyl ring is a key design element. The ortho-position of the fluorine in the 2-fluorobenzyl group can induce specific conformational preferences and alter the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity and selectivity for its biological target. The investigation of this scaffold is therefore driven by the hypothesis that the unique combination and spatial arrangement of these functional groups will result in novel biological activities or improved properties over existing compounds.

Detailed Research Findings

While specific research data for this compound is not extensively available in publicly accessible literature, the biological potential of closely related 2-aminothiazole derivatives has been widely reported. The following table summarizes the types of biological activities observed for various substituted 2-aminothiazole compounds, providing a context for the potential therapeutic applications of the title compound.

2-Aminothiazole Derivative Class Reported Biological Activities Representative Examples (if available)
Phenyl-substituted 2-aminothiazolesAnticancer, Antimicrobial, Anti-inflammatory2-Amino-4-phenylthiazole derivatives
Benzyl-substituted 2-aminothiazolesKinase inhibition, AnticancerNot specified
Fluorinated 2-aminothiazolesEnhanced potency and selectivity in various targetsN-(5-(4-fluorophenyl)thiazol-2-yl) amides mdpi.com

Interactive Data Table: Biological Activities of Substituted 2-Aminothiazoles (Note: This table is based on general findings for the 2-aminothiazole class of compounds and not specific to this compound)

Derivative ClassAnticancerAntimicrobialAnti-inflammatoryKinase Inhibitor
Phenyl-substituted
Benzyl-substituted
Fluorinated

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2S/c1-7-10(15-11(13)14-7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14)

InChI Key

ZECCDWBVTVXBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=CC=C2F

Origin of Product

United States

Investigation of Biological Activities: Preclinical and Mechanistic Insights in Vitro

In Vitro Antiproliferative and Anticancer Activity

The 2-aminothiazole (B372263) nucleus is a core component of numerous compounds evaluated for their anticancer potential. nih.gov This scaffold is present in clinically used drugs and a multitude of derivatives have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those from breast, lung, colon, and leukemia. nih.gov

Derivatives built upon the 2-aminothiazole framework have shown varied and specific antiproliferative activities across different human cancer cell lines. For instance, a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were assessed against HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (lung) cell lines. nih.gov Similarly, 2,4-disubstituted thiazole (B1198619) amides showed antiproliferative effects against A549, HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cells. nih.gov The activity often depends on the specific substitutions on the thiazole ring. For example, incorporating methyl groups at the C4- or C5-position of the thiazole core has been shown to decrease potency in certain series. nih.gov One synthesized 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone was found to be moderately active against leukemia (CCRF-CEM, HL-60(TB)), renal cancer (UO-31), and breast cancer (MCF7) cell lines. dmed.org.ua

This table presents a selection of in vitro antiproliferative activities for various 2-aminothiazole derivatives against human cancer cell lines, compiled from multiple studies. nih.govmdpi.com

The anticancer effects of 2-aminothiazole derivatives are attributed to several mechanisms of action, most notably the disruption of microtubule dynamics and the induction of apoptosis.

Antimitotic Activity and Tubulin Polymerization Inhibition: A key mechanism for many anticancer compounds, including those with a 2-aminothiazole core, is the inhibition of tubulin polymerization. nih.gov Tubulin is essential for the formation of the mitotic spindle during cell division, and its disruption leads to cell cycle arrest and subsequent apoptosis. nih.govnih.gov Certain 2-amino-4-methyl-5-phenylethyl substituted pyrrolo[2,3-d]pyrimidines have demonstrated potent antimitotic activity. nih.govnih.gov Studies on other heterocyclic compounds have shown that they can inhibit tubulin polymerization, causing cell death in various cancer cell lines at nanomolar concentrations. nih.gov This inhibition leads to profound multi-nucleation and mitotic catastrophe in cancer cells. nih.gov

Induction of Apoptosis: Beyond antimitotic effects, 2-aminothiazole derivatives can induce programmed cell death. For example, some 4-thiazolidinone (B1220212) compounds, which are structurally related, have been shown to increase caspase-3 activity in cancer cell lines, a key step in the apoptotic pathway. nih.gov Inhibition of critical survival proteins like Mcl-1, often a downstream effect of targeting pathways involving CDK9, is another established mechanism for reinstating apoptosis in cancer cells. nih.govacs.orgcardiff.ac.uk

PARP1 Inhibition and Genetic Instability: While PARP1 inhibition is a known anticancer strategy, specific studies detailing this mechanism for 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine or its close analogs are not extensively documented in the reviewed literature. Similarly, the direct induction of genetic instability is not a primary reported mechanism for this class of compounds, which more commonly act through targeted inhibition of specific cellular processes like mitosis or kinase signaling.

Receptor Modulation and Target Identification Studies

Investigations into the modulation of orexin (B13118510) receptors by compounds containing the this compound scaffold are not prominent in the existing scientific literature. This area remains to be fully explored.

The 2-aminothiazole scaffold is a privileged structure in the design of kinase inhibitors, and various derivatives have been identified as potent inhibitors of several key kinases implicated in cancer progression. ed.ac.uk

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1. nih.govcardiff.ac.uk A series of 4-thiazol-2-anilinopyrimidine derivatives have been developed as highly active CDK9 inhibitors. One of the most selective compounds in this series inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity against CDK2. nih.govacs.org

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. nih.gov A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and Aurora B kinases. nih.gov The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibited Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. nih.gov Its anticancer effects were linked to cell death following mitotic failure as a result of this inhibition. nih.gov

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is another important target in oncology. Pyrazolo[3,4-b]pyridine derivatives, some incorporating thiazole moieties, have shown potent c-Met kinase inhibitory activity in the nanomolar range. nih.gov

PI3Kα and mTORC1 Inhibition: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. The 2-aminothiazole scaffold is a component of some PI3K and dual PI3K/mTOR inhibitors. nih.gov For instance, N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide acts as a dual inhibitor of this pathway. nih.gov

This table summarizes the kinase inhibitory activities of various compounds containing or related to the 2-aminothiazole scaffold. nih.govacs.orgnih.govnih.govnih.gov

Beyond kinases, thiazole-based compounds have been evaluated as inhibitors of other classes of enzymes.

Aldose Reductase: Aldose reductase is an enzyme implicated in diabetic complications due to its role in the polyol pathway. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy, and various heterocyclic compounds, including some with thiazole and thiazolidinedione structures, have been synthesized and screened for this activity. nih.govnih.gov

Cathepsin D: This aspartyl protease is involved in various pathological processes, including neoplastic proliferation. viamedica.plresearchgate.net While many inhibitors are peptide-based, the search for small molecule inhibitors is ongoing, and heterocyclic scaffolds are often explored for this purpose. nih.gov

GMP Synthetase: A study of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl) thiazole found that one compound, 2-Benzamido-4-(isothiocyanatornethyl)-thiazole, showed potential as an inhibitor of GMP synthetase, linking it to the antiproliferative activity observed. nih.gov

Carbonic Anhydrase-II: While a known target for various sulfonamide-based drugs, specific inhibitory activity by this compound or its close analogs against Carbonic Anhydrase-II is not well-established in the reviewed literature.

Antimicrobial Activity Evaluation (In Vitro)

The thiazole nucleus is a fundamental structural motif in compounds demonstrating significant antimicrobial effects. ontosight.airesearchgate.net Derivatives of thiazole have been widely recognized for their potent activity against a range of pathogenic microbes, including both bacteria and fungi. benthamdirect.combiointerfaceresearch.com This broad-spectrum activity has established the thiazole scaffold as a privileged structure in the development of new antimicrobial agents. nih.gov

Thiazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For instance, certain 2,5-disubstituted thiazole derivatives have shown potent antimicrobial activity against clinically relevant isolates of Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate S. aureus (VISA), and Vancomycin-resistant S. aureus (VRSA), with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 0.7–2.8 μg/mL. nih.gov Studies on other series of thiazole compounds have identified derivatives with significant activity against bacteria such as E. coli and B. cereus. nih.gov The antibacterial potential often varies based on the specific substitutions on the thiazole ring. biointerfaceresearch.comnih.gov

Below is a table summarizing the antibacterial activity of various thiazole derivatives as reported in preclinical in vitro studies.

Compound/Derivative ClassBacterial StrainMIC (μg/mL)Reference
2,5-disubstituted thiazole derivative (Compound 7)VISA and VRSA strains0.7–2.8 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivativesVarious bacteriaComparable to Norfloxacin jchemrev.com
Thiazolin-4-one derivative (Compound 42)Gram-positive bacteriaNot specified jchemrev.com
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesE. coli, B. cereus26.3–378.5 (μM) nih.gov
Benzothiazolylthiazolidin-4-one derivativesE. coli, S. aureus120-750 nih.gov

Note: The data presented is for various thiazole derivatives and not specifically for this compound. MIC values may be reported in different units (e.g., μM) based on the source study.

The antifungal properties of thiazole derivatives are well-documented, with activity demonstrated against a variety of fungal pathogens, including multiple Candida species. jchemrev.comnih.gov The effectiveness of these compounds is often comparable to established antifungal drugs like fluconazole (B54011) and ketoconazole. jchemrev.com For example, novel trisubstituted 2-amino-4, 5-diarylthiazole derivatives have been synthesized and evaluated for their activity against five types of Candida albicans, with some showing moderate to potent antifungal effects. nih.gov One demethylated derivative, in particular, exhibited a Minimum Inhibitory Concentration (MIC80) of 9 μM, similar to fluconazole. nih.gov The thiazole ring is considered crucial for the antifungal effectiveness of these molecules. nih.govmdpi.com

The following table presents findings on the antifungal activity of selected thiazole derivatives from in vitro research.

Compound/Derivative ClassFungal StrainMIC (μg/mL or μM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesVarious fungiComparable to Fluconazole jchemrev.com
Trisubstituted 2-amino-4, 5-diarylthiazole (Compound 5a8)Candida albicans9 (μM, MIC80) nih.gov
2-Imino-3-(thiazol-2-yl)-thiazolidin-4-onesAgricultural fungiExhibited fungicidal effects mdpi.com
Hydrazone-containing thiazole derivativesCandida albicansNot specified nih.gov
Pyridine-thiazole hydrazide compoundsCandida albicansComparable to Fluconazole and Nystatin nih.gov

Note: The data presented is for various thiazole derivatives and not specifically for this compound. MIC values may be reported for different endpoints (e.g., MIC80).

Other Explored Biological Activities of Thiazole Derivatives (e.g., antidiabetic, anti-inflammatory, anticonvulsant, antiviral)

Beyond their antimicrobial capabilities, compounds containing the thiazole ring have been investigated for a multitude of other therapeutic applications. ontosight.airesearchgate.netbenthamdirect.com The structural versatility of the thiazole nucleus allows for its incorporation into molecules designed to interact with a wide array of biological targets. ijpsjournal.comrjptonline.org

Antidiabetic Activity : Thiazole derivatives have shown significant potential in the management of diabetes. nih.govijpsjournal.com Some compounds act as inhibitors of key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. ijpsjournal.comekb.eg For example, certain xanthene-based thiazole derivatives and hydrazine (B178648) clubbed thiazoles have demonstrated significant inhibitory effects on these enzymes in in vitro assays. nih.govijpsjournal.com Thiazolidinediones, a class of drugs containing a thiazole-related ring, are known to target PPARγ to improve insulin (B600854) sensitivity. rasayanjournal.co.in

Anti-inflammatory Activity : The anti-inflammatory properties of thiazole derivatives are extensively reported. benthamdirect.comwisdomlib.org Synthetic thiazole compounds have been shown to reduce inflammation in preclinical models, such as carrageenan-induced rat paw edema. wisdomlib.org Certain nitro-substituted thiazole derivatives, for instance, exhibited significant reductions in paw volume, indicating potent anti-inflammatory effects. wisdomlib.org

Anticonvulsant Activity : The thiazole scaffold is present in molecules with notable anticonvulsant properties. nih.govnih.govbiointerfaceresearch.com Various derivatives have been evaluated in mouse models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govtandfonline.com Several 2,4-disubstituted 1,3-thiazoles demonstrated significant anticonvulsant activity in the pentylenetetrazole model, with some compounds being more potent than the reference drug ethosuximide. tandfonline.com

Antiviral Activity : Thiazole derivatives have been identified as inhibitors of a wide range of viruses. jchemrev.comnih.gov These include influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govresearchgate.net The anti-HIV drug Ritonavir, which contains a thiazole ring, functions as a protease inhibitor. jchemrev.com The broad antiviral potential makes this class of compounds a promising area for the development of new therapeutic agents against viral infections. nih.gov

Based on a comprehensive search of publicly available scientific literature, there are no specific computational chemistry or molecular modeling investigations published for the compound “this compound.”

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the specific sections and subsections requested in the outline (Quantum Chemical Calculations, Molecular Docking Simulations, Molecular Dynamics Simulations, and QSAR Modeling) without fabricating data.

While extensive research employing these computational methods exists for other derivatives of the 2-aminothiazole scaffold, applying those findings to "this compound" would be speculative and would not meet the required standards of scientific accuracy and strict focus on the specified compound. Fulfilling the request under these circumstances would result in a fabricated and unsubstantiated report.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development and Validation of Predictive QSAR Models

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a critical component in modern drug discovery, offering a rational approach to designing novel therapeutic agents. For derivatives of the thiazole (B1198619) scaffold, including compounds structurally related to 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine, QSAR studies provide invaluable insights into the structural requirements for eliciting a desired biological response. These computational models establish a mathematical correlation between the chemical structure and biological activity of a series of compounds, thereby enabling the prediction of activity for newly designed molecules and prioritizing their synthesis.

The process of developing a robust QSAR model involves several key stages, including the careful selection of a dataset of molecules with known biological activities, the calculation of molecular descriptors, the generation of a mathematical model using various statistical methods, and rigorous validation to ensure the model's predictive power.

Model Development and Descriptor Selection

The foundation of a predictive QSAR model lies in the selection of a diverse set of compounds with accurately measured biological activities. For thiazole derivatives, this often involves a series of analogs where different substituents are systematically varied to explore the chemical space around the core structure. The biological activity, such as inhibitory concentrations (IC50) or binding affinities, is typically converted to a logarithmic scale (e.g., pIC50) to ensure a linear relationship with the descriptors. researchgate.net

A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several classes:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies.

Geometric descriptors: These describe the three-dimensional shape and size of the molecule.

Physicochemical descriptors: These include properties like molar refractivity (MR) and the logarithm of the partition coefficient (LogP), which are related to the molecule's bulk and hydrophobicity, respectively. imist.maresearchgate.net

Various statistical methods are employed to develop the QSAR model, with the goal of selecting the most relevant descriptors that best correlate with the biological activity. Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a set of descriptors. imist.malaccei.org

Partial Least Squares (PLS): This is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. imist.ma

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, which can capture more intricate relationships between structure and activity. imist.maresearchgate.net

For instance, a 2D-QSAR study on a series of thiazole derivatives might yield a linear equation such as: pIC50 = -0.1207 AATSC4c -0.2878 *AATSC8c + 0.3065 *AATSC1p - 0.0665 *GATS5s - 0.1048 *VE2_Dzp +0.1411 *SaaS + 0.1325 *maxHBa + 0.2375JGI4 - 0.061 *ATSC8p - 6.2479 laccei.org

This equation highlights the specific descriptors that influence the biological activity, providing a quantitative basis for understanding the structure-activity relationship.

Model Validation and Predictive Performance

The validation of a QSAR model is arguably the most crucial step, as it determines the reliability and predictive power of the model. A statistically sound model should not only fit the training data well but also accurately predict the activity of new, untested compounds. Both internal and external validation techniques are employed to assess the model's performance.

Internal Validation:

External Validation:

Test Set Prediction: The dataset is typically divided into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activity of the compounds in the test set is a true measure of its external predictive power. The predictive r² (R²test) is a key statistical parameter used to evaluate the performance on the external test set. researchgate.netimist.ma

The statistical quality of a QSAR model is judged by several parameters:

Coefficient of determination (R²): This indicates the proportion of the variance in the biological activity that is explained by the model. Values closer to 1.0 indicate a better fit. imist.ma

Cross-validated coefficient of determination (q² or R²cv): This measures the internal predictive ability of the model. imist.ma

Predictive R² for the external test set (R²test): This assesses the model's ability to predict the activity of new compounds. imist.ma

Mean Squared Error (MSE) and Root Mean Square Error (RMSE): These parameters measure the average difference between the observed and predicted activity values. imist.malaccei.org

Below is an example of a data table summarizing the statistical validation of different QSAR models for a series of thiazole derivatives:

Model TypeDescriptorsq² (R²cv)R²testMSE
MLR MR, LogP, ELUMO, J0.760.630.780.039
ANN [4-10-1] architecture0.980.990.980.013
2D-QSAR T_C_C_40.95210.8619--
3D-QSAR (kNN-MFA) Electrostatic fields-0.82830.4868-

Data is illustrative and compiled from multiple sources for thiazole derivatives. researchgate.netimist.ma

The applicability domain of a developed QSAR model is also an important consideration. A Williams plot can be used to visualize the applicability domain and identify outliers, which are compounds that are not well-described by the model. imist.maresearchgate.net

Despite a comprehensive search for analytical data pertaining to the chemical compound this compound, specific experimental research findings required to populate the requested article sections are not available in the public domain. Detailed spectroscopic and chromatographic data, such as NMR chemical shifts, mass spectrometry results, IR absorption bands, and specific conditions for TLC and HPLC analysis, are not documented in the searched scientific literature and chemical databases for this particular molecule.

The available search results refer to structurally related but distinct compounds, such as other aminothiazole derivatives or molecules containing a fluorobenzyl group within a different chemical scaffold. Extrapolating data from these related compounds would be scientifically inaccurate and would not meet the requirements for a thorough and precise analytical report on this compound.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy without access to the actual analytical characterization data for the compound .

Based on a comprehensive search of available scientific literature, specific X-ray crystallography data for the compound this compound could not be located. Therefore, a detailed analysis of its solid-state structural determination as requested is not possible at this time.

X-ray crystallography is a pivotal analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology would provide definitive information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state. Such data is crucial for understanding its physicochemical properties and for structure-based drug design.

While crystallographic studies have been conducted on analogous thiazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related compounds. The unique substitution pattern of the target compound, specifically the placement of the 2-fluorobenzyl group at the 5-position and the methyl group at the 4-position of the thiazole ring, would result in a distinct crystal packing and molecular geometry.

Further experimental research is required to isolate a single crystal of this compound and perform an X-ray diffraction analysis. The resulting data would typically include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Bond Lengths and Angles: Definitive measurements of the covalent bonds and angles within the molecule.

Torsion Angles: Describing the conformation of flexible parts of the molecule, such as the rotation around the bond connecting the benzyl (B1604629) and thiazole rings.

Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, or other non-covalent interactions that stabilize the crystal structure.

Without this experimental data, any discussion on the solid-state structure of this compound would be purely speculative.

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Routes for the Compound

The classical Hantzsch thiazole (B1198619) synthesis, involving the condensation of α-haloketones with thiourea, remains a fundamental method for creating the 2-aminothiazole (B372263) core. researchgate.netderpharmachemica.com However, this method often relies on hazardous reagents and solvents. Future research must prioritize the development of more sustainable and efficient synthetic protocols for 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine.

Significant progress has been made in creating environmentally benign synthetic approaches for thiazole derivatives, which can be adapted for this specific compound. bepls.com Promising areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. bepls.comtaylorandfrancis.com

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency, often under milder conditions. bepls.com

Green Catalysts and Solvents: Replacing traditional catalysts and volatile organic solvents with reusable, silica-supported catalysts, ionic liquids, or green solvents like water or polyethylene glycol (PEG) aligns with the principles of green chemistry. bepls.comrsc.org

Parameter Traditional Hantzsch Synthesis Potential Greener Alternative
Method Conventional heating (reflux) Microwave-assisted, one-pot reaction
Catalyst Often requires stoichiometric reagents Reusable, solid-supported acid catalyst (e.g., SiW/SiO2) bepls.com
Solvent Volatile organic solvents (e.g., Ethanol, DMF) Green solvents (e.g., PEG-400, water) or solvent-free bepls.com
Reaction Time Several hours taylorandfrancis.com Minutes taylorandfrancis.com
Environmental Impact Higher waste generation, use of toxic reagents Reduced energy consumption, less waste, use of safer materials rsc.org

Advanced Derivatization Strategies for Targeted Biological Applications

The 2-aminothiazole scaffold is a versatile template that can be chemically modified at several positions to enhance biological activity and target specificity. researchgate.net For this compound, the primary amine at the C2-position is a key site for derivatization. Future research should focus on creating libraries of new analogues through reactions like acylation, sulfonylation, and the formation of Schiff bases. nih.govmdpi.com

Strategic derivatization could be aimed at several therapeutic areas where thiazoles have shown promise:

Anticancer Agents: Modifications can be designed to target key enzymes in cancer progression, such as kinases or tubulin. nih.govacs.org For instance, coupling the amine with various substituted carboxylic acids could yield amide derivatives with potent antiproliferative effects. nih.gov

Antimicrobial Agents: The development of novel thiazole derivatives is a promising avenue for combating drug-resistant bacteria and fungi. nih.gov Derivatization could aim to inhibit essential microbial enzymes like DNA gyrase. nih.gov

Anti-inflammatory Agents: Thiazole derivatives have been identified as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. researchgate.net

Modification Site Reaction Type Potential Derivative Targeted Biological Application
C2-Amine Group Acylation / Amide Coupling nih.gov N-Benzoyl-5-(2-fluorobenzyl)-4-methylthiazol-2-amine Anticancer, Anti-inflammatory nih.govnih.gov
C2-Amine Group Schiff Base Formation nih.gov N-(Arylmethylene)-5-(2-fluorobenzyl)-4-methylthiazol-2-amine Antimicrobial, Antioxidant nih.gov
Phenyl Ring Suzuki Coupling (if pre-functionalized) mdpi.com 5-((Biphenyl)-2-ylmethyl)-4-methylthiazol-2-amine Modulate target binding and selectivity

Deeper Mechanistic Elucidation of Observed Biological Activities

While derivatization can produce active compounds, a fundamental understanding of their mechanism of action is crucial for further development. Once initial biological screening identifies a promising activity for this compound or its derivatives, subsequent research must focus on elucidating how these molecules exert their effects at a cellular and molecular level.

If a compound shows, for example, anticancer activity, key mechanistic questions to investigate would include:

Target Identification: Does the compound inhibit a specific enzyme, such as an aurora kinase or tubulin polymerization, as seen with other thiazole derivatives? nih.govacs.org

Cell Cycle Analysis: Does the compound induce cell cycle arrest at a particular phase (e.g., G2/M)? nih.gov

Apoptosis Induction: Does the compound trigger programmed cell death, and through which signaling pathways (e.g., caspase activation)? nih.gov

For antimicrobial activity, studies should investigate whether the compound disrupts the bacterial cell wall, inhibits essential enzymes, or interferes with DNA replication. nih.gov Techniques such as enzyme kinetics, crystallography of the compound bound to its target, and cellular assays are essential for this deeper mechanistic understanding.

Integrated In Silico and Experimental Approaches for Rational Drug Design

Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental methods to accelerate the identification and optimization of lead compounds. This integrated approach is highly applicable to the future study of this compound.

Future research should employ a cyclical process:

Computational Modeling: Use molecular docking to predict how the compound and its virtual derivatives bind to the active sites of known therapeutic targets (e.g., kinases, DNA gyrase, 5-LOX). nih.govsciepub.com

QSAR Studies: Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of a series of derivatives with their biological activity, helping to predict the potency of new designs. acs.orgnih.gov

Synthesis and In Vitro Testing: Synthesize the most promising candidates identified through computational modeling and experimentally validate their biological activity.

Iterative Optimization: Feed the experimental results back into the computational models to refine them, leading to the design of next-generation compounds with improved potency and selectivity. nih.gov

This integrated strategy saves resources by prioritizing the synthesis of compounds with the highest probability of success, facilitating a more efficient path toward developing novel therapeutic agents from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-fluorobenzyl chloride with 4-methylthiazol-2-amine derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux .
  • Purity Optimization : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Confirm purity via HPLC (>95%) or LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl group at position 5, methyl at position 4) .
  • FT-IR : Identify amine (-NH₂) and thiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) for absolute structural confirmation .

Q. How can researchers screen its biological activity in preliminary assays?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., Hep-2) to assess IC₅₀ values .
  • Antioxidant : DPPH radical scavenging or ROS inhibition in neuronal models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

  • SAR Strategies :

  • Fluorine Positioning : Compare 2-fluorobenzyl vs. 4-fluorobenzyl analogs to evaluate steric/electronic effects on receptor binding .
  • Thiazole Modifications : Introduce substituents (e.g., methyl, bromo) at position 4 to alter lipophilicity and bioavailability .
    • Tools : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or amyloid-β .

Q. What experimental approaches resolve contradictions in reported biological activities?

  • Case Example : If one study reports antitumor activity (e.g., IC₅₀ = 10 µM) while another shows no effect:

Assay Validation : Replicate under standardized conditions (cell line, passage number, serum concentration) .

Metabolic Stability : Test compound stability in culture media (LC-MS to detect degradation) .

Comparative Studies : Benchmark against known inhibitors (e.g., doxorubicin) to calibrate assay sensitivity .

Q. How can researchers elucidate the mechanism of action in neuroprotective contexts?

  • Key Methods :

  • Oxidative Stress Markers : Measure malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels in Aβ-treated cortical neurons .
  • Mitochondrial Function : JC-1 staining for membrane potential and caspase-3 activation via Western blot .
  • Pathway Inhibition : Use siRNA or inhibitors (e.g., LY294002 for PI3K/Akt) to identify signaling pathways modulated by the compound .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt Formation : Dihydrochloride salts (e.g., 5-(aminomethyl)-4-methylthiazol-2-amine diHCl) enhance aqueous solubility .
  • Prodrug Design : Esterification of the amine group for controlled release .
  • Nanocarriers : Encapsulate in PLGA nanoparticles to improve blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.